Teupolioside

Vue d'ensemble

Description

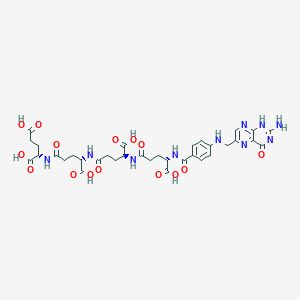

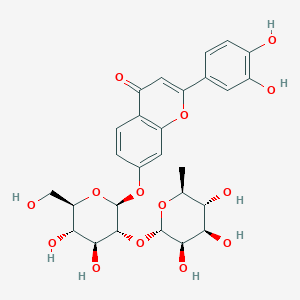

Teupolioside is a phenylpropanoid glycoside . It is a natural product found in Lamium purpureum, Lamium album, and Teucrium polium . It has been used in the management of lower urinary tract symptoms (LUTS) in patients with benign prostatic hypertrophy .

Synthesis Analysis

Teupolioside is found in a nutrient fixed combination named Xipag® which contains Pollen Extract plus Teupolioside . Teupol 25P® (60 mg) contains 15 mg of phenylpropanoid teupolioside and guarantees a titration of at least 25% teupolioside .Molecular Structure Analysis

The molecular formula of Teupolioside is C35H46O20 . Its molecular weight is 786.7 g/mol .Chemical Reactions Analysis

Teupolioside, through its metabolite phenylpropanoid teupolioside, reduces the prostate production of dihydrotestosterone from testosterone .Physical And Chemical Properties Analysis

Teupolioside is a compound with a molecular weight of 786.7 g/mol . It is a phenylpropanoid glycoside .Applications De Recherche Scientifique

Anti-inflammatory and Wound Healing Properties

Teupolioside has been identified as a phenylpropanoid glycoside with significant anti-inflammatory and wound healing effects. Studies have shown its efficacy in models of colitis, where it reduced inflammation and promoted healing of the colon by decreasing pro-inflammatory cytokines, oxidative stress markers, and neutrophil infiltration. This suggests teupolioside could be beneficial in treating inflammatory bowel diseases (Di Paola et al., 2009).

Immunomodulatory Effects

Further research highlights teupolioside's direct inhibition of calcineurin, a crucial regulator of T-cell mediated inflammation, indicating its potential as an immunomodulatory agent. This mechanism is significant for conditions related to immune system dysregulation, such as autoimmune diseases (Prescott et al., 2011).

Application in Cosmetic Formulations

Teupolioside has also been explored for its utility in cosmetic formulations, demonstrating antioxidant capacity and UVA/UVB filtering properties. This could make it a valuable ingredient in skincare products aimed at protecting the skin from oxidative stress and solar radiation (Vertuani et al., 2013).

Antioxidant and Anti-inflammatory Activity in Skin Care

In addition to its potential in cosmetics, teupolioside's antioxidant and anti-inflammatory activities have been validated in studies focusing on skin care. It effectively protected skin cells from UV-induced damage and suppressed inflammatory chemokine expression, supporting its application in dermatological treatments (Pastore et al., 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRRSTAVRUERNC-GUTOYVNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162480 | |

| Record name | Teupolioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Teupolioside | |

CAS RN |

143617-02-1 | |

| Record name | Teupolioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143617021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teupolioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEUPOLIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88458S9198 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.